Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic Acid: Synthesis, Characterization, and Applications in Peptidomimetic Drug Design
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic Acid: Synthesis, Characterization, and Applications in Peptidomimetic Drug Design
Executive Summary & Strategic Importance
The integration of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery.
Fmoc-(S)-3-amino-3-(3-cyanophenyl)propanoic acid (CAS: 507472-23-3) is a highly specialized building block[3][4]. The inclusion of the 3-cyanophenyl side chain serves multiple strategic purposes:
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Pharmacophore: The cyano group acts as a strong hydrogen bond acceptor and a potent dipole, capable of engaging in specific target interactions.
-
Bioorthogonal Handle: The nitrile moiety can undergo late-stage functionalization, such as conversion into a tetrazole (a lipophilic carboxylic acid bioisostere) or an amidine, enabling modular library generation.
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Conformational Rigidity: The aryl ring restricts the local
dihedral angles, pre-organizing the peptide for optimal receptor binding.
This whitepaper provides an in-depth, self-validating technical guide for the scalable synthesis, chiral resolution, Fmoc protection, and analytical characterization of this critical building block.
Retrosynthetic Analysis & Synthetic Strategy
The construction of enantiopure
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Asymmetric Catalysis: Techniques such as the highly diastereoselective addition of chiral enolates to nitrones via N-acyloxyiminium ions[5], or the use of chiral auxiliaries (e.g., Davies' methodology), provide excellent stereocontrol[6]. However, these methods often require stoichiometric chiral reagents and complex low-temperature setups.
-
Scalable Resolution (The Chosen Route): For multi-gram to kilogram scale-up, the classical Rodionov reaction yields a racemic
-amino acid with high atom economy. This is followed by either enzymatic resolution (using engineered -amino acid dehydrogenases[7]) or classical diastereomeric salt resolution.
We detail the scalable resolution route followed by standard Fmoc protection[8], prioritizing operational simplicity and high enantiomeric excess (
Visualization 1: Synthetic Workflow
Caption: Step-by-step synthetic workflow from raw precursors to the Fmoc-protected enantiopure product.
Step-by-Step Experimental Methodologies
As a Senior Application Scientist, it is critical to understand why each step is performed. The following protocols are designed as self-validating systems to ensure scientific integrity at every stage.
Protocol A: Synthesis of Racemic 3-Amino-3-(3-cyanophenyl)propanoic acid
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Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 3-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol.
-
Reagent Addition: Add ammonium acetate (2.0 eq) in one portion.
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Causality: Ammonium acetate serves a dual purpose: it acts as the nitrogen source for the amine and provides the basic acetate counter-ion to catalyze the Knoevenagel condensation between the aldehyde and malonic acid.
-
-
Reaction: Heat the mixture to reflux for 8 hours.
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Causality: Thermal energy drives the initial condensation, the subsequent conjugate addition of ammonia, and the irreversible decarboxylation that yields the
-amino acid.
-
-
Isolation: Cool the mixture to 0°C. The zwitterionic racemic product will precipitate. Filter, wash with cold ethanol, and dry in vacuo.
Protocol B: Chiral Resolution to the (S)-Enantiomer
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Salt Formation: Dissolve the racemic mixture in a boiling solvent system of H₂O/EtOH (1:4). Add (1R)-(-)-10-camphorsulfonic acid (CSA) (0.5 eq).
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Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to a 4°C cold room for 12 hours.
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Causality: The diastereomeric salt formed between the (S)-enantiomer and (1R)-CSA has a significantly lower solubility product (
) in this solvent system compared to the (R)-enantiomer salt, driving selective crystallization.
-
-
Neutralization: Filter the crystals, suspend them in water, and adjust the pH to 7.0 using 1M aqueous ammonia to precipitate the free (S)-
-amino acid. -
Self-Validation Check: Before proceeding to protection, analyze the free amino acid via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 80:20, 0.1% DEA). Do not proceed unless
.
Protocol C: Fmoc Protection[8]
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Solubilization: Suspend the enantiopure (S)-
-amino acid (1.0 eq) in 10% aqueous Na₂CO₃. Add 1,4-dioxane to achieve a 1:1 (v/v) aqueous/organic mixture. Cool to 0°C.-
Causality: The basic aqueous phase deprotonates the ammonium ion, rendering the amine nucleophilic. Dioxane is required to solubilize the highly lipophilic Fmoc-OSu reagent, facilitating a biphasic reaction interface.
-
-
Protection: Add Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) (1.2 eq) portion-wise.
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Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is overly reactive and can lead to the formation of
-peptide oligomers and Fmoc-dipeptide byproducts via Schotten-Baumann side reactions.
-
-
Workup: Stir for 12 hours at room temperature. Evaporate the dioxane under reduced pressure. Extract the remaining aqueous phase with diethyl ether (2x) to remove unreacted Fmoc-OSu and fluorenyl byproducts.
-
Precipitation: Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl.
-
Causality: Acidification protonates the carboxylate group. The resulting neutral Fmoc-protected amino acid is highly hydrophobic and will precipitate or can be extracted into ethyl acetate.
-
-
Self-Validation Check: Confirm the product via LC-MS. The presence of the expected
ion at 413.1 validates the successful attachment of the Fmoc group.
Physicochemical Characterization & Analytical Data
To ensure integration into automated Solid-Phase Peptide Synthesis (SPPS) systems, the compound must meet stringent purity specifications[3][4].
| Analytical Parameter | Target Specification / Expected Value |
| Chemical Name | Fmoc-(S)-3-amino-3-(3-cyanophenyl)propanoic acid |
| CAS Registry Number | 507472-23-3[3][4] |
| Molecular Formula | C₂₅H₂₀N₂O₄[3][4] |
| Molecular Weight | 412.44 g/mol [3][4] |
| Appearance | White to off-white crystalline powder |
| Purity (RP-HPLC) | |
| Enantiomeric Excess ( | |
| Mass Spectrometry (ESI-MS) | |
| ¹H-NMR (400 MHz, DMSO- | |
| Storage Conditions | 2-8°C, desiccated, protected from light[3] |
Integration into Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-(S)-
Visualization 2: SPPS Workflow Integration
Caption: Standard Fmoc-SPPS cycle highlighting the coupling phase of the unnatural
Coupling Causality: We recommend using HBTU or HATU with DIPEA as the base. The uronium-based coupling reagents rapidly form the active OBt/OAt ester, overcoming the kinetic barrier imposed by the
References
-
Beta-Amino Acids | Aapptec Peptide and Peptide Synthsis Provider. Source: peptide.com. URL:[Link]
-
Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid - MySkinRecipes. Source: myskinrecipes.com. URL: [Link]
-
Asymmetric synthesis of .beta.-amino acids. 1. Highly diastereoselective addition of a racemic .beta.-alanine enolate derivative to electrophiles. Source: acs.org. URL:[Link]
-
ChemInform Abstract: Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to Nitrones via N-Acyloxyiminium Ions. Source: researchgate.net. URL: [Link]
-
Rational design of enzyme activity and enantioselectivity. Source: nih.gov. URL:[Link]
-
Development of Specific Activators and Inhibitors for Protein Phosphatase 1. Source: uni-konstanz.de. URL: [Link]
Sources
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- 4. Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid [P94754] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. researchgate.net [researchgate.net]
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